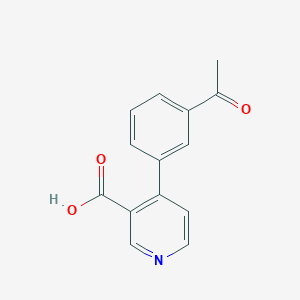
3-(4-Acetylphenyl)-6-aminopicolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Acetylphenyl)-6-aminopicolinic acid (also known as 3-APA) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in scientific research. 3-APA has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 3-APA has been found to have potential applications in laboratory experiments and can be used to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
3-APA has been found to have a variety of applications in scientific research. In particular, 3-APA has been found to possess anti-inflammatory, antioxidant, and antifungal properties, making it a useful tool for studying the biochemical and physiological effects of various compounds. In addition, 3-APA has been found to have potential applications in laboratory experiments, such as in the study of drug metabolism and drug-drug interactions.
Mecanismo De Acción
The exact mechanism of action of 3-APA is not yet fully understood. However, it is believed that 3-APA binds to specific receptors in the body, which results in a variety of biochemical and physiological effects. For example, 3-APA has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, 3-APA has been found to inhibit the activity of certain enzymes, which can reduce oxidative stress.
Biochemical and Physiological Effects
3-APA has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 3-APA has been found to inhibit the activity of certain enzymes, which can reduce oxidative stress. Furthermore, 3-APA has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-APA in laboratory experiments has a number of advantages. For example, 3-APA is relatively easy to synthesize, and it is relatively stable, making it suitable for long-term storage. In addition, 3-APA has been found to possess a variety of biological activities, making it a useful tool for studying the biochemical and physiological effects of various compounds. However, there are also some limitations to the use of 3-APA in laboratory experiments. For example, 3-APA is not very soluble in water, making it difficult to use in aqueous systems. In addition, 3-APA is not very stable in the presence of light or heat, making it difficult to use in certain types of experiments.
Direcciones Futuras
The potential applications of 3-APA are still being explored. In the future, 3-APA may be used to study the biochemical and physiological effects of various compounds, as well as to develop new drugs and treatments. In addition, 3-APA may be used to study the role of certain enzymes in disease states, as well as to develop new methods for drug delivery and drug targeting. Finally, 3-APA may be used to study the role of oxidative stress in various diseases, as well as to develop new strategies for reducing oxidative stress.
Métodos De Síntesis
3-APA can be synthesized using a variety of methods. One of the most commonly used methods is the Fischer indole synthesis, which involves reacting an aldehyde and an amine in the presence of an acid catalyst. This reaction produces 3-APA as a side product. Other methods of synthesis include the reaction of an aldehyde and an amine in the presence of an acid catalyst, the reaction of an aldehyde and an amine in the presence of an alkaline catalyst, and the reaction of an aldehyde and an amine in the presence of an organic solvent.
Propiedades
IUPAC Name |
3-(4-acetylphenyl)-6-aminopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-8(17)9-2-4-10(5-3-9)11-6-7-12(15)16-13(11)14(18)19/h2-7H,1H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUXPMZVYZHNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)-6-aminopicolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














